

Spectroscopic data for ethyl cyclohex-3-ene-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid, ethyl ester

Cat. No.: B076639

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Cyclohex-3-ene-1-carboxylate

Introduction

Ethyl cyclohex-3-ene-1-carboxylate (CAS No. 15111-56-5) is a valuable cyclic ester intermediate in organic synthesis, finding application in the development of pharmaceuticals and novel materials.^{[1][2]} Its molecular structure, comprising a cyclohexene ring and an ethyl ester functional group, presents a distinct spectroscopic fingerprint. An unambiguous structural confirmation is paramount for researchers in synthetic chemistry and drug development to ensure compound identity and purity.

This guide provides a comprehensive analysis of the key spectroscopic data for ethyl cyclohex-3-ene-1-carboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles, reflecting the rigorous standards of modern analytical chemistry. This document is designed to serve as a practical reference for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of ethyl cyclohex-3-ene-1-carboxylate with the numbering convention used throughout this guide.

Caption: Molecular structure of ethyl cyclohex-3-ene-1-carboxylate.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted spectrum of ethyl cyclohex-3-ene-1-carboxylate is consistent with its structure, as confirmed by certificates of analysis for commercially available samples.^[3]

Experimental Protocol: ^1H NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is standard for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.
- **Data Acquisition:**
 - **Temperature:** Maintain a constant probe temperature, typically 25 °C, to ensure chemical shift stability.
 - **Pulse Sequence:** A standard single-pulse sequence (e.g., 'zg30') is sufficient. A 30° pulse angle is chosen as a compromise between signal intensity and faster relaxation times, allowing for a shorter experimental duration.
 - **Acquisition Time:** Set to at least 3-4 seconds to ensure adequate resolution.

- Relaxation Delay: A delay of 1-2 seconds is typically sufficient for quantitative analysis.
- Number of Scans: Acquire a minimum of 8 or 16 scans to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Predicted ^1H NMR Data and Interpretation

The predicted chemical shifts (δ) are based on established substituent effects and empirical data for similar structural motifs.

Assigned Protons	Predicted δ (ppm)	Multiplicity	Integration	Rationale for Assignment
H3, H4	~5.70	m	2H	Olefinic protons in the cyclohexene ring. Their chemical shift is in the typical range for vinylic protons. They appear as a multiplet due to coupling with each other and adjacent allylic protons.
H10 (-O-CH ₂ -CH ₃)	~4.15	q	2H	Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. The quartet (q) splitting is due to coupling with the three methyl protons ($n+1 = 4$).
H1 (-CH-COO)	~2.55	m	1H	The methine proton at C1 is deshielded by the adjacent ester group. It appears as a multiplet due to complex coupling

with the neighboring methylene protons at C2 and C6.

These six allylic and aliphatic protons on the cyclohexene ring overlap in a complex multiplet. Their chemical shifts are in the standard range for saturated ring systems.

H2, H5, H6	2.40 - 1.80	m	6H	Methyl protons of the ethyl ester. The signal is a triplet (t) due to coupling with the two adjacent methylene protons ($n+1 = 3$).
H11 (-O-CH ₂ -CH ₃)	~1.25	t	3H	Methyl protons of the ethyl ester. The signal is a triplet (t) due to coupling with the two adjacent methylene protons ($n+1 = 3$).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

- Sample Preparation: The same sample prepared for ^1H NMR analysis can be used. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ^{13}C isotope.
- Instrumentation: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Data Acquisition:
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
 - Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, from the aliphatic to the carbonyl region.
 - Relaxation Delay: A longer delay (e.g., 2-5 seconds) is crucial for obtaining accurate integrals, especially for quaternary carbons like the carbonyl carbon, which have longer relaxation times.
 - Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ^1H NMR to compensate for the low natural abundance of ^{13}C .
- Data Processing: Fourier transform the FID, phase correct the spectrum, and reference it to the CDCl_3 solvent peak (triplet centered at ~ 77.16 ppm).

Predicted ^{13}C NMR Data and Interpretation

Assigned Carbon	Predicted δ (ppm)	Rationale for Assignment
C7 (C=O)	~175	The carbonyl carbon of the ester group appears in the characteristic downfield region for carboxylic acid derivatives. [4]
C3, C4 (=CH)	~127, ~125	The two olefinic carbons of the double bond. Their chemical shifts are typical for sp^2 -hybridized carbons in a non-conjugated alkene.[5]
C10 (-O-CH ₂ -)	~60	The methylene carbon of the ethyl ester, deshielded by the attached oxygen atom.
C1 (-CH-COO)	~40	The sp^3 methine carbon attached to the ester group.
C2, C5, C6 (-CH ₂ -)	30 - 24	The three sp^3 methylene carbons of the cyclohexene ring. They are expected to have slightly different chemical shifts due to their positions relative to the double bond and the ester group.
C11 (-CH ₃)	~14	The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

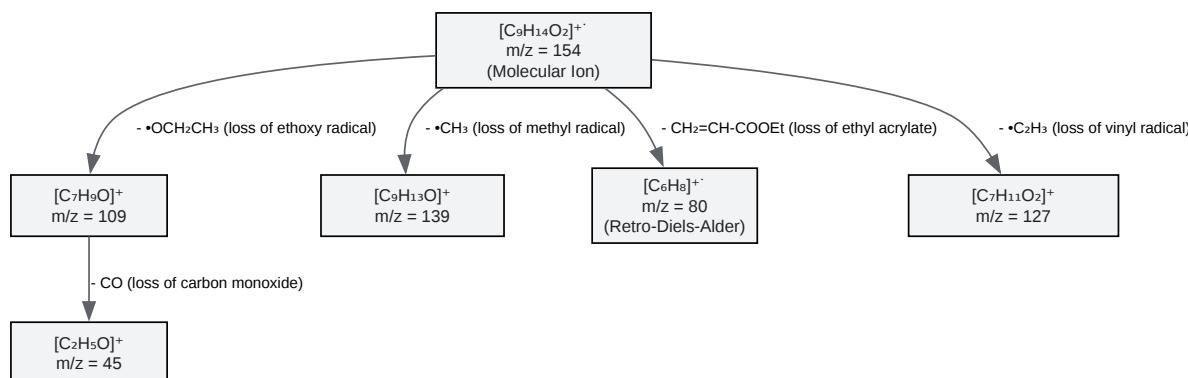
- Sample Preparation: For liquid samples, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a solvent like CCl_4 can be used.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates (or the solvent) must be recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The gas-phase IR spectrum for ethyl cyclohex-3-ene-1-carboxylate is available in the NIST Chemistry WebBook.^[6] The key absorption bands are interpreted as follows:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~3030	C-H Stretch	=C-H (vinylic)	Confirms the presence of the C=C double bond. This stretch occurs just above 3000 cm ⁻¹ .
2980-2850	C-H Stretch	C(sp ³)-H (aliphatic)	Indicates the presence of the saturated portions of the cyclohexene ring and the ethyl group.
~1735	C=O Stretch	Ester	This is a very strong and sharp absorption, highly characteristic of the carbonyl group in a saturated ester. It is often the most prominent peak in the spectrum. [7]
~1650	C=C Stretch	Alkene	A weaker absorption than the C=O stretch, confirming the presence of the carbon-carbon double bond within the ring.
~1200-1000	C-O Stretch	Ester	A strong, broad signal corresponding to the C-O single bond stretching of the ester group.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the exact mass is 154.0994 Da.[\[1\]](#)

Experimental Protocol: MS Data Acquisition

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or, more commonly, through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. GC-MS is well-suited for a volatile compound like this.
- Ionization: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint.
- Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Fragmentation and Interpretation

The fragmentation of the molecular ion ($M^{+ \cdot}$) at $m/z = 154$ is governed by the stability of the resulting fragments. Key fragmentation pathways include cleavage at the ester group and reactions involving the cyclohexene ring.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for ethyl cyclohex-3-ene-1-carboxylate in EI-MS.

- $m/z = 154$ $[M]^{+ \cdot}$: The molecular ion peak. Its presence confirms the molecular weight of the compound.
- $m/z = 109$: A prominent peak resulting from the loss of the ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$, 45 Da). This α -cleavage is characteristic of esters.^[8]
- $m/z = 80$: This significant peak arises from a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene systems. The ring cleaves to form butadiene and ethyl acrylate, with the charge remaining on the butadiene fragment.
- $m/z = 127$: Loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$, 29 Da).
- $m/z = 45$: A fragment corresponding to the ethoxy cation $[\text{CH}_3\text{CH}_2\text{O}]^+$.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of ethyl cyclohex-3-ene-1-carboxylate. The predicted and observed spectral data are in full agreement with the assigned chemical structure. This guide

serves as an authoritative reference, detailing not only the spectral data but also the underlying principles and standardized protocols necessary for its acquisition and interpretation. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, a cornerstone of scientific integrity in research and development.

References

- (No valid reference for this number)
- SpectraBase.
- Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [\[Link\]](#)
- Chemistry LibreTexts.
- NIST. Ethyl 3-cyclohexenecarboxylate IR Spectrum. NIST Chemistry WebBook. [\[Link\]](#)
- (No valid reference for this number)
- PubChem. Ethyl cyclohex-2-ene-1-carboxylate.
- NIST.
- Cheméo.
- PubChem. 3-Ethylcyclohex-1-ene.
- (No valid reference for this number)
- PubChem. **3-Cyclohexene-1-carboxylic acid, ethyl ester.**
- eGyanKosh.
- CAS Common Chemistry.
- (No valid reference for this number)
- HSC Chemistry.
- PubChem. Ethyl 3-methyl-3-cyclohexene-1-carboxylate.
- Oregon State University. ¹³C NMR Chemical Shifts. [\[Link\]](#)
- Reich, H. J. Organic Chemistry Data: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. [\[Link\]](#)
- US EPA. **3-Cyclohexene-1-carboxylic acid, ethyl ester.** [\[Link\]](#)
- University of Colorado Boulder. Infrared Spectroscopy. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Cyclohexene-1-carboxylic acid, ethyl ester | C9H14O2 | CID 85803 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. file.chemscene.com [file.chemscene.com]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Ethyl 3-cyclohexenecarboxylate [webbook.nist.gov]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data for ethyl cyclohex-3-ene-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076639#spectroscopic-data-for-ethyl-cyclohex-3-ene-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com